

structure-activity relationship (SAR) of 2-Chloro-4-methoxypyridin-3-amine derivatives

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Compound of Interest

Compound Name: 2-Chloro-4-methoxypyridin-3-amine

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of **2-Chloro-4-methoxypyridin-3-amine** Derivatives

Authored by a Senior Application Scientist

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.^[1] Its simple, low molecular weight and functionalized nature make it an ideal starting point for developing diverse pharmacophores.^[1] This guide focuses on a specific, highly functionalized aminopyridine, **2-Chloro-4-methoxypyridin-3-amine**, and explores the structure-activity relationships of its derivatives. By analyzing how subtle and significant structural modifications influence biological activity, we aim to provide a comprehensive resource for researchers in drug discovery and development.

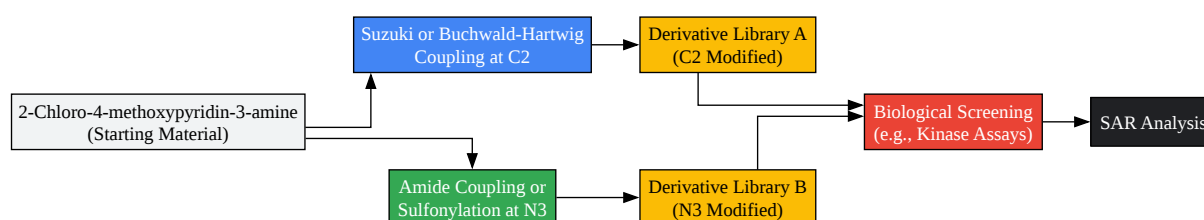
This guide will delve into the synthesis and biological evaluation of derivatives targeting various therapeutic areas, with a particular focus on their roles as kinase inhibitors and antimicrobial agents. We will examine the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols.

Part 1: The 2-Chloro-4-methoxypyridin-3-amine Scaffold: A Privileged Starting Point

The **2-Chloro-4-methoxypyridin-3-amine** core offers multiple reaction sites for chemical modification, making it a versatile scaffold for library synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the amino group at the 3-position can be acylated, alkylated, or used in condensation reactions, and the pyridine ring itself can undergo various coupling reactions. This versatility allows for the systematic exploration of chemical space around the core structure.

General Synthetic Strategy: A Modular Approach

A common strategy for derivatizing this scaffold involves a modular approach where different building blocks are introduced sequentially. A representative synthetic workflow is outlined below. This approach allows for the generation of a diverse library of compounds for SAR studies.



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Caption: General synthetic workflow for derivatizing the core scaffold.

Part 2: Derivatives as Kinase Inhibitors

The abnormal activation of protein kinases is a hallmark of many diseases, including cancer.^[2] The aminopyridine scaffold has proven to be a valuable core for the design of potent and selective kinase inhibitors.^[2]

Case Study 1: PI3K/mTOR Dual Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is frequently observed in cancer.^[3] Dual inhibitors of PI3K and mTOR can offer

enhanced therapeutic efficacy.[3][4] A series of sulfonamide methoxypyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[3][4]

Core Hypothesis: The 2-methoxy-3-aminopyridine core, when combined with a benzenesulfonamide group, can effectively occupy the ATP-binding pocket of PI3K and mTOR. The methoxy group can form crucial hydrogen bonds, while the sulfonamide provides a vector for introducing further substituents to enhance potency and selectivity.

Key SAR Findings:

- **The Benzenesulfonamide Moiety:** A 2,4-difluorobenzenesulfonamide group at the 3-amino position was found to be optimal for PI3K inhibitory activity.[3]
- **Substitution at the 5-Position of the Pyridine Ring:** This position is crucial for introducing larger fragments that can interact with solvent-exposed regions or adjacent pockets of the kinase. A common strategy involves Miyaura borylation of a 5-bromo precursor, followed by Suzuki coupling to introduce various aromatic and heterocyclic systems.[4]
- **Impact of the C5-Substituent:** In a series of derivatives where the C5 position was coupled to different heterocyclic cores, a quinoline core (compound 22c in the source) demonstrated exceptionally strong PI3K α (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM) inhibitory activity.[4] The amide substituents on this core were also found to be critical, with moderately sized N-alkyl amides (e.g., isopropyl) showing the best activity.[3]

Data Summary: SAR of PI3K/mTOR Inhibitors

Compound ID (from source)	C5-Substituted Core	Key Substituent on Core	PI3K α IC ₅₀ (nM)	mTOR IC ₅₀ (nM)	Antiproliferative IC ₅₀ (HCT-116 cells, nM)
11d	Benzo[5][6]thieno[3,2-d]pyrimidine	Cyclopropylamino	-	-	-
22c	Quinoline	Isopropylamide	0.22	23	20

Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.^[4]

Experimental Protocol: Synthesis of a Representative PI3K/mTOR Inhibitor

This protocol is based on the synthesis of N-(5-(4-(cyclopropylamino)benzo^{[5][6]}thieno[3,2-d]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (11d).^[4]

Step 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (4)

- To a solution of 5-bromo-2-methoxypyridin-3-amine (20 mmol) in anhydrous pyridine (50 mL), add 2,4-difluorobenzenesulfonyl chloride (24 mmol) dropwise at room temperature.
- Stir the reaction mixture for 24 hours.
- Remove the solvent under reduced pressure.
- Add water (100 mL) and stir for 1 hour.
- Collect the precipitate by filtration, wash with hexane, and dry to yield the product.

Step 2: Synthesis of the Boronate Ester (5)

- To a mixture of compound 4 (5 mmol), KOAc (7.5 mmol), and bis(pinacolato)diborane (4.5 mmol) in anhydrous 1,4-dioxane, add PdCl₂(dppf)•DCM (0.25 mmol).
- Reflux the mixture under an argon atmosphere for 4 hours.
- Evaporate the solvent, dilute the residue with DCM, and wash with water.
- Purify the residue from the organic layer by column chromatography to obtain the boronate ester.

Step 3: Suzuki Coupling to Yield Final Product (11d)

- Combine the boronate ester 5, the appropriate heterocyclic halide (e.g., 7-bromo-N-cyclopropylbenzo^{[5][6]}thieno[3,2-d]pyrimidin-4-amine), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., dioxane/water).

- Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
- Perform an aqueous workup, extract with an organic solvent, and purify the crude product by flash column chromatography to yield the final compound.

Part 3: Derivatives as Antituberculosis Agents

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the development of new therapeutics.^[5] Clofazimine, a riminophenazine antibiotic, is effective against *M. tuberculosis*, but its clinical use is hampered by side effects like skin pigmentation.^[5] Novel riminophenazine derivatives incorporating a 2-methoxypyridylamino substituent have been synthesized to improve the therapeutic profile.^[5]^[7]

Core Hypothesis: Replacing a substituent on the riminophenazine core with a 2-methoxypyridylamino group can maintain potent antituberculosis activity while improving physicochemical properties, potentially reducing drug accumulation in tissues and thus skin discoloration.

Key SAR Findings:

- **The 2-Methoxypyridylamino Group:** Introduction of this moiety at the C-2 position of the phenazine nucleus was a key strategy.
- **Substituents on the N-5 Phenyl Ring:** Halogen substitution on the N-5 phenyl ring was critical for potent activity. Derivatives with a 3-halogen or 3,4-dihalogen-substituted phenyl group exhibited potent antituberculosis activity, with MICs ranging from 0.01 to 0.25 µg/mL.^[5]^[8]
- **Lipophilicity and Activity:** While chlorination generally improves antibacterial activity, it also increases lipophilicity (ClogP), which is linked to skin pigmentation.^[7] Replacing chloro substituents with fluoro groups (e.g., 3,4-difluoro) maintained high potency while reducing lipophilicity.^[7]
- **Cytotoxicity:** The 3,4-dihalogen-substituted compounds generally displayed low cytotoxicity, with IC₅₀ values greater than 64 µg/mL against Vero cells.^[5]^[8]

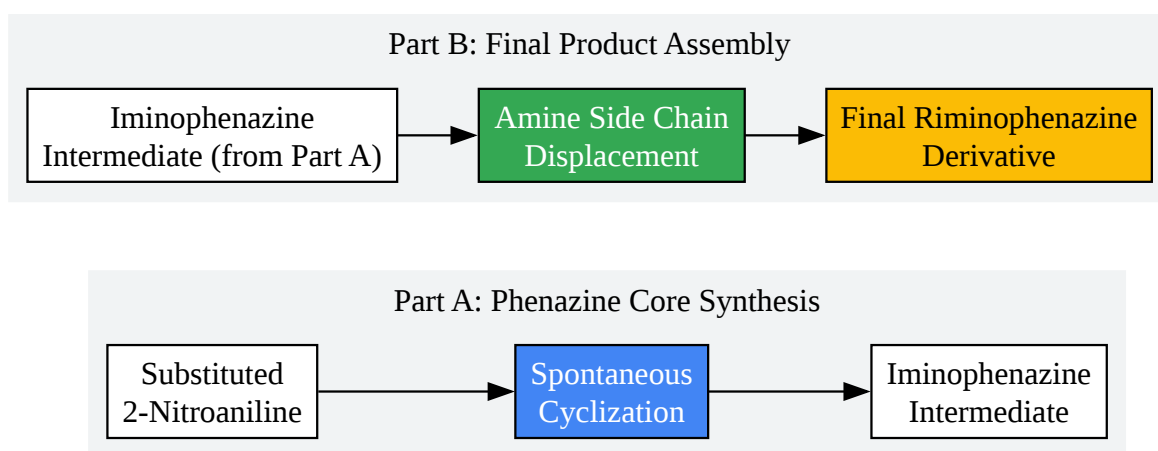
Data Summary: SAR of Riminophenazine Derivatives

Compound ID (from source)	N-5 Phenyl Substitution	MIC vs. M. tuberculosis H37Rv (µg/mL)	Cytotoxicity IC50 (Vero cells, µg/mL)	ClogP
Clofazimine	3-chloro, 4-chloro	0.06	>64	7.37
8	3-chloro	0.03	>64	6.47
10	3-fluoro	0.06	>64	5.90
15	3,4-difluoro	0.03	>64	5.98
21	3,4-dichloro	0.01	>64	7.07

Data extracted from a study on novel riminophenazine derivatives.[7]

Experimental Protocol: Synthesis of a Representative Riminophenazine Derivative

This protocol is based on the general synthesis of 2-(2-methoxypyridylamino)-substituted riminophenazines.[8]



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Caption: Two-part synthetic workflow for riminophenazine derivatives.

Step 1: Synthesis of the Iminophenazine Intermediate (e.g., 7a-d)

- Synthesize the required substituted 2-nitroaniline precursors via aromatic nucleophilic displacement.
- Reduce the nitro group using methods such as catalytic hydrogenation (10% Pd/C, H₂) or with zinc powder and acetic acid.
- The resulting diamine undergoes spontaneous air oxidation and cyclization in a suitable solvent (e.g., methanol) to form the iminophenazine core.

Step 2: Synthesis of the Final Riminophenazine Derivatives (e.g., 8-25)

- Combine the iminophenazine intermediate (1 equivalent) and the desired amine side chain (e.g., 3-amino-2-methoxypyridine, large excess) in a sealed tube.
- Add glacial acetic acid as a catalyst and a solvent such as dioxane.
- Heat the mixture at 110 °C for a specified time.
- After cooling, purify the reaction mixture using column chromatography to isolate the final product.

Part 4: Comparative Analysis and Future Directions

The derivatives of **2-Chloro-4-methoxypyridin-3-amine** and related methoxy-aminopyridines demonstrate significant therapeutic potential across different disease areas. The key to unlocking this potential lies in understanding the subtle interplay of substituents on the pyridine core.

Comparative Insights:

- Kinase Inhibitors vs. Antituberculosis Agents: For kinase inhibition, derivatization at the C5 position with large, complex heterocyclic systems appears crucial for achieving high potency and selectivity. In contrast, for the antituberculosis riminophenazines, the key modifications

are on an appended N-phenyl ring, where specific halogenation patterns dictate both potency and lipophilicity.

- **Role of the Methoxy Group:** Across different studies, the methoxy group is often implicated in forming key hydrogen bond interactions within the target protein's active site.^[9] Its position on the pyridine ring can influence the overall polarity and binding orientation of the molecule.^[9]
- **The Chloro Substituent:** The chloro group at the C2 position serves as a synthetic handle for introducing diversity via substitution or coupling reactions. In some cases, it can also form important interactions with the target, or it can be replaced to modulate activity and physicochemical properties.

Future Directions:

The development of derivatives from this scaffold should focus on a multi-parameter optimization approach. While potency against the primary target is essential, properties such as selectivity, metabolic stability, and oral bioavailability must be co-optimized.^[10] For instance, the development of PLK4 inhibitors from an aminopyrimidine core highlighted the importance of achieving good plasma and liver microsomal stability for in vivo efficacy.^[11]

Researchers should continue to explore novel substitutions at all available positions of the **2-Chloro-4-methoxypyridin-3-amine** core. The use of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of next-generation compounds with improved therapeutic profiles.

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